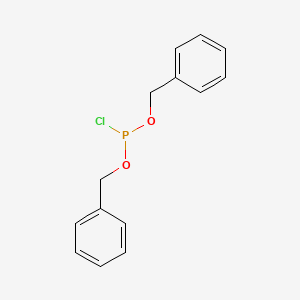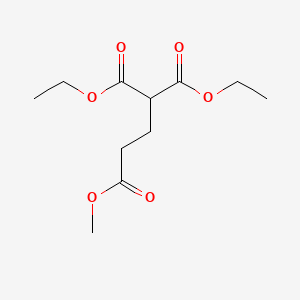
2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chloroacetyl group attached to the piperazine ring and a hydroxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone typically involves the reaction of 4-(4-hydroxyphenyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The chloroacetyl group can be reduced to form the corresponding alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone can be compared with other piperazine derivatives, such as:
1-(2-Bromoacetyl)-4-(4-hydroxyphenyl)piperazine: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
1-(2-Chloroacetyl)-4-(4-methoxyphenyl)piperazine: Similar structure but with a methoxyphenyl group instead of a hydroxyphenyl group.
Eigenschaften
Molekularformel |
C12H15ClN2O2 |
|---|---|
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
2-chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H15ClN2O2/c13-9-12(17)15-7-5-14(6-8-15)10-1-3-11(16)4-2-10/h1-4,16H,5-9H2 |
InChI-Schlüssel |
FHMLMNLCGWJXIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Acetyl-2-amino-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8753078.png)




![4-Chloro-3-[(prop-2-en-1-yl)oxy]aniline](/img/structure/B8753113.png)

![Dimethyl 5-oxo-5,6-dihydropyrazolo[1,5-c]quinazoline-1,2-dicarboxylate](/img/structure/B8753127.png)


![2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol](/img/structure/B8753142.png)

